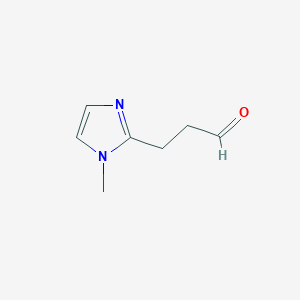

3-(1-Methylimidazol-2-yl)propionaldehyde

Description

3-(1-Methylimidazol-2-yl)propionaldehyde is a heterocyclic aldehyde featuring a 1-methylimidazole ring linked to a three-carbon aliphatic chain terminating in an aldehyde group. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The compound’s structure combines the electron-rich 1-methylimidazole moiety with the reactive aldehyde functional group, enabling applications in coordination chemistry, pharmaceutical intermediates, and organic synthesis .

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-(1-methylimidazol-2-yl)propanal |

InChI |

InChI=1S/C7H10N2O/c1-9-5-4-8-7(9)3-2-6-10/h4-6H,2-3H2,1H3 |

InChI Key |

BQPVFXGECPJIOG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1CCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences among 3-(1-methylimidazol-2-yl)propionaldehyde and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| 3-(1-Methylimidazol-2-yl)propionaldehyde | C₇H₁₀N₂O | 138.17 | Aldehyde, 1-methylimidazole | Methylimidazol-2-yl |

| 3-(Methylthio)propionaldehyde | C₄H₈OS | 104.17 | Aldehyde, methylthio | Methylthio (-SMe) |

| 3,3-Bis(1-methylimidazol-2-yl)propionate | C₁₁H₁₄N₄O₂ | 242.26 | Carboxylate, bis(1-methylimidazole) | Two methylimidazol-2-yl groups |

| 2-(4-tert-Butylbenzyl)propionaldehyde | C₁₄H₂₀O | 204.31 | Aldehyde, tert-butylbenzyl | 4-tert-Butylbenzyl |

| 3-(1H-Imidazol-2-yl)propan-1-amine | C₆H₁₁N₃ | 125.17 | Amine, imidazol-2-yl | Imidazol-2-yl |

Key Observations :

- The aldehyde group in 3-(1-methylimidazol-2-yl)propionaldehyde distinguishes it from the carboxylate in 3,3-bis(1-methylimidazol-2-yl)propionate and the amine in 3-(1H-imidazol-2-yl)propan-1-amine.

- Substituents such as tert-butylbenzyl () or methylthio () alter electronic and steric properties, impacting reactivity and applications.

Reactivity and Chemical Behavior

Aldehyde Reactivity

- 3-(1-Methylimidazol-2-yl)propionaldehyde : The electron-donating methylimidazole ring activates the aldehyde toward nucleophilic additions (e.g., Schiff base formation), making it suitable for synthesizing bioactive molecules or metal ligands .

- 3-(Methylthio)propionaldehyde: The methylthio group enhances electrophilicity, enabling efficient cyanohydrin synthesis (84% yield) via trimethylsilyl cyanide (TMSCN) .

Coordination Chemistry

- 3,3-Bis(1-methylimidazol-2-yl)propionate: Forms stable complexes with diorganotin(IV) ions, as shown by potentiometric titration. The best-fit model includes (1:1), (1:2), and (1:1−1) stoichiometries, indicating strong chelation via deprotonated imidazole nitrogens . In contrast, the mono-imidazole aldehyde (target compound) likely exhibits weaker coordination due to fewer binding sites.

Research Findings and Case Studies

Coordination Chemistry ()

3,3-Bis(1-methylimidazol-2-yl)propionate demonstrates robust chelation with dimethyltin(IV), releasing hydrogen ions during complexation. The calculated pKa of coordinated water (8.5) suggests moderate acidity, contrasting with the target compound’s unstudied coordination behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.